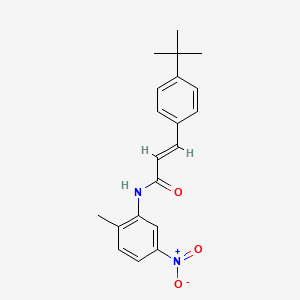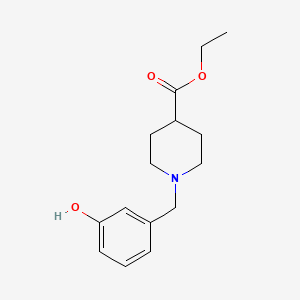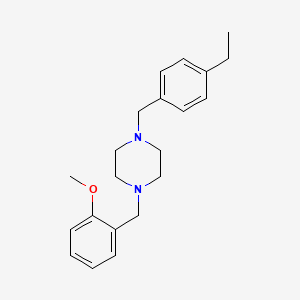![molecular formula C15H21N3O2 B5793358 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in 1983 by Hoffman-La Roche, a Swiss multinational pharmaceutical company. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 acts as a competitive antagonist of the benzodiazepine binding site on the GABA-A receptor. GABA-A receptors are ionotropic receptors that are involved in the inhibitory neurotransmission in the brain. Benzodiazepines enhance the activity of GABA-A receptors by increasing their affinity for GABA, leading to increased inhibitory neurotransmission. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 blocks the binding of benzodiazepines to the receptor, thereby reducing their activity.
Biochemical and Physiological Effects
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 has been shown to have a number of biochemical and physiological effects in the brain. Studies have demonstrated that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 can reverse the sedative and anxiolytic effects of benzodiazepines, suggesting that it can be used as an antidote for benzodiazepine overdose. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 has also been shown to block the development of tolerance to benzodiazepines, suggesting that it may have potential as a therapeutic agent for benzodiazepine dependence.
実験室実験の利点と制限
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 has several advantages for use in laboratory experiments. It is a highly specific antagonist of benzodiazepine receptors, and its effects can be easily measured using electrophysiological techniques. It has also been shown to be effective in vivo, making it a useful tool for studying the effects of benzodiazepines in animal models.
However, there are also some limitations to the use of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 in laboratory experiments. It has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life in the body, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513. One area of interest is its potential as a therapeutic agent for benzodiazepine dependence. Studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 can block the development of tolerance to benzodiazepines, suggesting that it may be useful in treating benzodiazepine dependence.
Another area of interest is the role of benzodiazepine receptors in the development of anxiety and depression. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 has been shown to block the anxiolytic effects of benzodiazepines, suggesting that benzodiazepine receptors may play a role in the development of anxiety disorders. Further research is needed to explore this possibility.
Finally, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 may have potential as a research tool for studying the function of benzodiazepine receptors in the brain. Its high specificity and effectiveness in vivo make it a useful tool for exploring the role of benzodiazepine receptors in various neurological disorders.
合成法
The synthesis of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with propargylamine to form a key intermediate. This intermediate is then reacted with 1-methyl-1,4-diazepane-6-carboxylic acid to yield the final product. The synthesis process has been optimized to improve the yield and purity of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513.
科学的研究の応用
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 has been used extensively in scientific research to study the function of benzodiazepine receptors in the brain. Benzodiazepines are a class of drugs that are commonly used for their anxiolytic, sedative, and hypnotic effects. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513, on the other hand, acts as an antagonist of benzodiazepine receptors, blocking their activity.
特性
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-16-9-5-11-17(13-12-16)10-4-7-14-6-2-3-8-15(14)18(19)20/h2-4,6-8H,5,9-13H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUBUJHTGVGJR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5793290.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5793314.png)

![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)

![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)


![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)